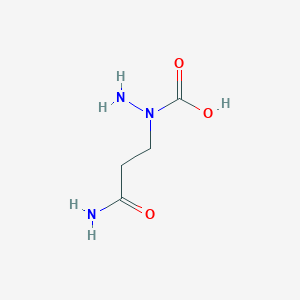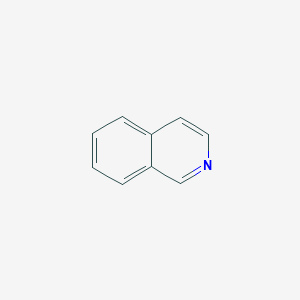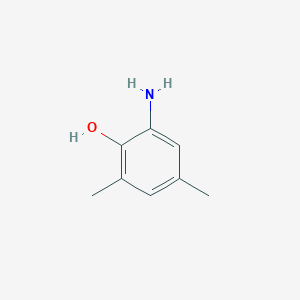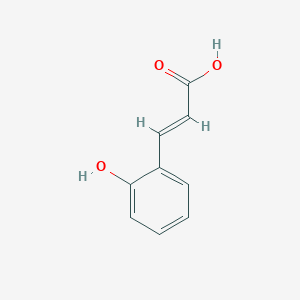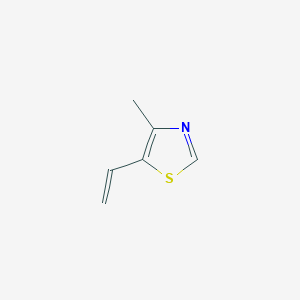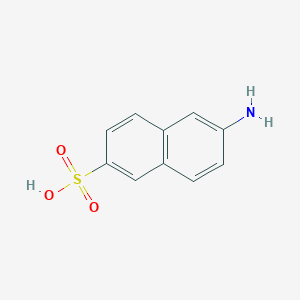
Watermelon ketone
Übersicht
Beschreibung
Watermelon ketone, also known as Calone 1951, is a synthetic organic compound with the chemical formula C10H10O3. It is a white powder with a distinctive fresh, marine odor, reminiscent of watermelon rind. Discovered by Pfizer in 1966, this compound is widely used in the fragrance industry to create fresh aquatic marine notes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Wassermelonenketon kann mit verschiedenen Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 4-Methylcatechol mit Methylbromacetat. Dieser Prozess umfasst mehrere Schritte wie die Williamson-Reaktion, die Dieckmann-Kondensation und Hydrolyse-Decarboxylierungsreaktionen . Eine andere Methode verwendet 4-Methylcatechol und 1,3-Dichloraceton als Ausgangsstoffe, gefolgt von Oximierung, Kristallisation und Reinigung .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Wassermelonenketon unter Verwendung großtechnischer chemischer Syntheseprozesse hergestellt. Die Produktion beinhaltet die Verwendung von 4-Methylcatechol und Methylbromacetat oder 1,3-Dichloraceton, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Wassermelonenketon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Wassermelonenketon in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Methylbromacetat und Kaliumiodid werden in Substitutionsreaktionen verwendet
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion verschiedene Alkohole oder Kohlenwasserstoffe produzieren kann .
Wissenschaftliche Forschungsanwendungen
Wassermelonenketon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien der synthetischen organischen Chemie und Reaktionsmechanismen verwendet.
Biologie: Die Forschung hat seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Obwohl es in der Medizin nicht weit verbreitet ist, macht seine strukturelle Ähnlichkeit mit bestimmten bioaktiven Verbindungen es zu einem interessanten Gegenstand pharmakologischer Studien.
5. Wirkmechanismus
Der Mechanismus, durch den Wassermelonenketon seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es die zelluläre Homöostase moduliert und verschiedene physiologische Zustände durch seine Signalfunktionen beeinflusst. Die Struktur der Verbindung ermöglicht es ihr, mit Proteinen und Enzymen zu interagieren, deren Aktivität zu beeinflussen und zu verschiedenen biologischen Wirkungen zu führen .
Wirkmechanismus
The mechanism by which watermelon ketone exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate cellular homeostasis and influence various physiological states through its signaling functions. The compound’s structure allows it to interact with proteins and enzymes, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Wassermelonenketon ist in seiner Struktur und seinem Geruchsprofil einzigartig, aber es weist Ähnlichkeiten mit anderen Verbindungen auf:
Ectocarpen: Ein Braunalgenpheromon mit ähnlicher Struktur.
Benzodiazepine: Obwohl strukturell verwandt, haben diese Verbindungen unterschiedliche biologische Aktivitäten.
CASALONE®: Eine süße, wässrige Version von Wassermelonenketon mit einer transparenten floralen Signatur
Zusammenfassend lässt sich sagen, dass Wassermelonenketon eine vielseitige Verbindung mit bedeutenden Anwendungen in der Duftstoffindustrie und der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften und seine vielfältige Reaktivität machen es zu einem wertvollen Studienobjekt in verschiedenen Bereichen.
Eigenschaften
IUPAC Name |
7-methyl-1,5-benzodioxepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-2-3-9-10(4-7)13-6-8(11)5-12-9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUIQEBPZIHZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047165 | |
| Record name | Methyl benzodioxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28940-11-6 | |
| Record name | 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28940-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl benzodioxepinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028940116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl benzodioxepinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-2H-benzo-1,5-dioxepin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL BENZODIOXEPINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NQ136C313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Calone?
A1: Calone has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.
Q2: What spectroscopic data is available for Calone?
A2: Calone has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR spectroscopy. These techniques provide detailed information about the compound's structure and functional groups. [, , ]
Q3: What are the common synthetic routes for Calone?
A3: Calone can be synthesized from 4-methylcatechol using various methods. One common approach involves a one-pot reaction with 1,3-dichloroacetone in the presence of a base and potassium iodide. [, , , , ] Another method utilizes methyl bromoacetate, followed by Dieckmann condensation and hydrolysis-decarboxylation reactions. [, ] Microwave-assisted synthesis has also been explored as a more efficient route. [, ]
Q4: How does the choice of synthetic route affect Calone's purity and yield?
A4: Different synthetic routes can result in varying yields and purities of Calone. For instance, using potassium iodide as a catalyst in the Williamson reaction during Calone synthesis can significantly improve the yield of the intermediate 4-methylcatechol dimethylacetate, ultimately leading to a higher yield of Calone. [, ]
Q5: What structural features of Calone contribute to its unique marine odor?
A5: Research suggests that the 7-methyl group in Calone's benzodioxepinone structure is crucial for its marine odor. Modifications to this group, such as extending the carbon chain, can alter the odor profile. [] The aromatic ring is also vital for binding to olfactory receptors associated with marine scents. Replacing it with a saturated ring leads to a significant decrease in marine odor character. [, ]
Q6: How do modifications to the benzodioxepinone core structure affect the odor profile of Calone analogues?
A6: Changes to the benzodioxepinone core, like replacing the carbonyl group or altering the ring size, can significantly impact the odor. For example, removing the carbonyl group or increasing the aliphatic ring size can lead to a sweeter scent and a diminished marine character. []
Q7: Have any Calone analogues with improved olfactory properties been developed?
A7: Researchers have synthesized various Calone analogues with different aromatic substituents to explore their odor profiles. This has led to the discovery of compounds with a range of olfactory characteristics, including sweet, floral-fruity, and variations on the marine theme. [, ]
Q8: What are the primary applications of Calone in the fragrance industry?
A8: Calone is widely used in perfumes and other fragranced products to impart a fresh, aquatic, and ozonic aroma. It is a key component of many marine-themed fragrances. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





